N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
Description
N-{4-[(3-Methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a synthetic piperazine derivative featuring a phenylpiperazine core substituted with a carboxamide group at the 1-position and a 3-methylbutylcarbamoylphenyl moiety at the 4-position. This compound belongs to a class of molecules designed to modulate biological targets such as neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes, leveraging the piperazine scaffold’s versatility in medicinal chemistry .
Properties
Molecular Formula |
C23H30N4O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(3-methylbutylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H30N4O2/c1-18(2)12-13-24-22(28)19-8-10-20(11-9-19)25-23(29)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BKJVOEBLYOXHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The phenyl and carbamoyl groups are then introduced through a series of reactions, including nucleophilic substitution and carbamoylation. Common reagents used in these reactions include phenyl isocyanate, carbamoyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halogenated compounds. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the compound N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide:
General Information
- Chemical Identity this compound is a specific chemical compound .
- Molecular Formula and Weight The molecular formula is C23H30N4O2, and its molecular weight is 394.5099 .
- CAS Number The CAS number for this compound is 1324095-11-5 .
Potential Applications
While the search results do not provide explicit applications for this compound, they do point to potential areas of interest based on similar compounds and related research:
- Muscarinic Receptor Antagonists : A related patent discusses N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as muscarinic receptor 4 (M4) antagonists for treating neurological diseases . This suggests that this compound, being a piperazine-1-carboxamide derivative, might have similar neurological applications .
- Pharmaceutical Analysis : Research on tricyclic antidepressants uses 1-hexyl-3-methylimidazolium ionic liquids for analysis in pharmaceutical formulations . this compound might find use in similar analytical applications .
- Polyphosphate Hydrolysis : Research discusses chromogenic and fluorogenic polyphosphate substrates for detecting enzymes that hydrolyze inorganic polyphosphate . It's possible this compound could be relevant in this field .
- Radical Scavenging : Research on compounds isolated from Piper cubeba shows their ability to scavenge free radicals . This suggests a potential area of investigation for this compound as well .
Mechanism of Action
The mechanism of action of N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or piperazine core. Below is a comparative analysis based on substituent type, synthesis yields, melting points, and spectroscopic data:
Key Observations
- Substituent Impact on Yield: Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring correlate with moderate yields (45–57%) in quinazolinone derivatives , while bulky lipophilic groups (e.g., phenethyl in 29b) achieve higher yields (81%) .
- Melting Points : Halogenated derivatives (A3, A4) exhibit higher melting points (~190–200°C) due to enhanced intermolecular interactions (dipole-dipole, halogen bonding) . The target compound’s alkyl chain may lower its melting point, increasing solubility in organic solvents.
- Spectroscopic Trends : The carboxamide carbonyl (C=O) resonates near δ 155–168 ppm in ¹³C NMR across analogs, consistent with the piperazine-carboxamide scaffold . Fluorinated or chlorinated aromatic protons appear downfield (δ 7.00–7.35) compared to alkyl-substituted derivatives.
Pharmacological and Physicochemical Comparisons
- Receptor Binding : Piperazine derivatives with electron-deficient aryl groups (e.g., 3-chlorophenyl in ) often show enhanced affinity for dopamine D3 receptors, while alkylcarbamoyl groups may shift selectivity toward serotonin receptors .
- Metabolic Stability: Bulkier substituents (e.g., benzooxazinone in 54 ) may resist cytochrome P450 oxidation compared to smaller alkyl chains.
Research Findings and Implications
- Synthetic Feasibility : Piperazine-carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling of piperazine intermediates with aryl isocyanates or carboxylic acids . The target compound’s synthesis would likely follow similar protocols, with yields dependent on the reactivity of the 3-methylbutylcarbamoyl precursor.
- Structure-Activity Relationship (SAR) :
- Biological Activity : While direct data are unavailable, analogs like N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide exhibit neuropharmacological activity, suggesting the target compound could be a candidate for CNS-targeted drug development.
Biological Activity
N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C23H30N2O
- Molecular Weight : 366.50 g/mol
- CAS Number : 1428347-79-8
The structure consists of a piperazine ring substituted at various positions, which is crucial for its biological activity.
This compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems. Key findings include:
- Opioid Receptor Interaction : Research indicates that compounds with similar piperazine structures can act as opioid receptor antagonists. For instance, studies have shown that certain piperazine derivatives can inhibit the binding of agonists to kappa-opioid receptors, suggesting a potential role for this compound in pain management and addiction therapy .
- Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial properties against various pathogens. The specific activity of this compound remains to be fully elucidated but warrants further investigation due to the structural similarities with known antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. The following points summarize key SAR findings:
- Substituent Effects : The presence of the 3-methylbutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Piperazine Ring Modifications : Variations in the piperazine moiety have been linked to altered receptor affinity and selectivity, impacting the compound's pharmacological profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
